molecular formula C6H11ClN2O2 B2798029 2-(Methylamino)ethyl 2-cyanoacetate;hydrochloride CAS No. 2418733-74-9

2-(Methylamino)ethyl 2-cyanoacetate;hydrochloride

Cat. No.: B2798029
CAS No.: 2418733-74-9
M. Wt: 178.62
InChI Key: NSSUQFGABGYEJR-UHFFFAOYSA-N
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Description

2-(Methylamino)ethyl 2-cyanoacetate hydrochloride is a cyanoacetate ester derivative functionalized with a methylaminoethyl group and a hydrochloride salt. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of iminoesters via methods like the Pinner reaction . Its cyano and ester groups confer reactivity toward nucleophilic additions and hydrolysis, making it valuable in constructing heterocycles or pharmacologically active molecules.

Properties

IUPAC Name

2-(methylamino)ethyl 2-cyanoacetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2.ClH/c1-8-4-5-10-6(9)2-3-7;/h8H,2,4-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSUQFGABGYEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC(=O)CC#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)ethyl 2-cyanoacetate;hydrochloride typically involves the reaction of methyl cyanoacetate with methylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

    Direct Method: Methyl cyanoacetate is reacted with methylamine in ethanol at room temperature. The reaction mixture is stirred for several hours until the desired product is formed. The product is then isolated and purified.

    Base-Catalyzed Method: Methyl cyanoacetate is reacted with methylamine in the presence of a base, such as sodium ethoxide, in ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)ethyl 2-cyanoacetate;hydrochloride undergoes various types of chemical reactions, including:

    Condensation Reactions: The active hydrogen on the cyano group allows for condensation reactions with aldehydes and ketones to form heterocyclic compounds.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Condensation Reactions: Reagents such as aldehydes, ketones, and bidentate ligands are used. The reactions are typically carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions.

    Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols are used. The reactions are carried out in polar solvents, such as dimethylformamide, and at elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Heterocyclic Compounds: Condensation reactions with aldehydes and ketones lead to the formation of various heterocyclic compounds, such as pyridines and pyrimidines.

    Substituted Cyanoacetamides: Substitution reactions result in the formation of substituted cyanoacetamides, where the cyano group is replaced by other functional groups.

    Amines: Reduction reactions yield primary amines, where the cyano group is reduced to an amine group.

Scientific Research Applications

Chemical Synthesis

The compound serves as a crucial building block in the synthesis of complex organic molecules and heterocycles. Its functional groups enable it to participate in various chemical reactions, including:

  • Knoevenagel Condensation : It is utilized to synthesize derivatives through the condensation of aldehydes with ethyl cyanoacetate, leading to products with potential biological activity .
  • Michael Addition Reactions : The compound can act as a nucleophile in Michael addition reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex structures.

Medicinal Chemistry

In medicinal chemistry, 2-(Methylamino)ethyl 2-cyanoacetate; hydrochloride has been explored for its potential therapeutic effects:

  • Drug Development : It is employed in the synthesis of pharmaceutical compounds targeting various diseases. Derivatives have shown promising results in preclinical studies for conditions such as cancer and neurodegenerative diseases .
  • Cytotoxicity Studies : Research has demonstrated that certain derivatives exhibit submicromolar potency against human cancer cell lines, suggesting their potential as lead compounds for cancer therapy .

Biological Research

The compound has also been investigated for its biological properties:

  • Neuroprotective Effects : Studies indicate that it may possess neuroprotective properties, potentially improving cognitive function and mitigating neurodegeneration in animal models .
  • Biochemical Interactions : It participates in various biochemical reactions, interacting with enzymes and proteins, which can lead to enzyme inhibition or activation. This property is crucial in developing biologically active molecules .

Industrial Applications

In the industrial sector, 2-(Methylamino)ethyl 2-cyanoacetate; hydrochloride is utilized for producing materials with specific properties:

  • Polymer Production : The compound serves as an intermediate in synthesizing polymers and other materials used in various applications.
  • Dyes and Pigments : Its derivatives are explored for their potential use in developing dyes and pigments due to their chemical stability and reactivity.

Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of derivatives against human T-cell acute lymphoblastoid leukemia (CCRF-HSB-2) and oral epidermoid carcinoma (KB) cell lines. Results indicated that certain analogues exhibited submicromolar potency, highlighting their potential as lead compounds for cancer therapy .

Synthesis of Heterocyclic Compounds

In another investigation, the compound was used as an intermediate to synthesize novel heterocyclic compounds with anticipated biological activity. The study demonstrated that these derivatives showed promising antibacterial and antifungal properties, indicating their broad-spectrum applicability .

Mechanism of Action

The mechanism of action of 2-(Methylamino)ethyl 2-cyanoacetate;hydrochloride involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester group can undergo hydrolysis to form carboxylic acids, which can further react with other molecules. The compound’s ability to form hydrogen bonds and participate in condensation reactions makes it a versatile intermediate in various biochemical pathways .

Comparison with Similar Compounds

Physicochemical Properties

Table 2: Key Property Differences

Compound Solubility (Predicted) Stability Notes Functional Group Reactivity
2-(Methylamino)ethyl 2-cyanoacetate HCl Moderate in polar solvents Hydrolyzes under acidic/basic conditions Cyano (electron-withdrawing), ester
2-(Methylamino)acetamide HCl () High aqueous solubility Stable amide bond; resistant to hydrolysis Amide (hydrogen bonding)
2-[2-(Methylamino)ethyl]isoindole-dione HCl () Low solubility in water Stable aromatic system Isoindole-dione (planar, aromatic)
  • Cyano Group Influence: The target compound’s cyano group increases electrophilicity, facilitating nucleophilic attacks (e.g., in Knoevenagel condensations), whereas amide derivatives () prioritize hydrogen bonding and metabolic stability .
  • Aromatic vs. Aliphatic Systems : Benzoate esters () exhibit π-π stacking interactions, impacting solid-state properties, while aliphatic esters (target compound) may offer better solubility in organic solvents .

Biological Activity

2-(Methylamino)ethyl 2-cyanoacetate; hydrochloride, a compound with the CAS number 2418733-74-9, has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of 2-(Methylamino)ethyl 2-cyanoacetate; hydrochloride can be represented as follows:

  • Molecular Formula : C6H10ClN3O2
  • Molecular Weight : 195.62 g/mol

This compound features a cyano group and an amino group, which are critical for its biological activity.

Synthesis

The synthesis of 2-(Methylamino)ethyl 2-cyanoacetate; hydrochloride typically involves the reaction of cyanoacetic acid with methylamine in the presence of a suitable catalyst. The efficiency of this synthesis can be influenced by various factors including temperature and reaction time.

Antitumor Activity

Studies have indicated that compounds similar to 2-(Methylamino)ethyl 2-cyanoacetate exhibit significant antitumor properties. For instance, a related compound showed a dose-dependent inhibition of cell growth in various cancer cell lines, suggesting that the cyano group may play a crucial role in enhancing cytotoxicity against tumor cells .

The proposed mechanism through which this compound exerts its biological effects includes:

  • Inhibition of Enzyme Activity : It is suggested that the compound may inhibit certain enzymes involved in DNA replication and repair, leading to increased apoptosis in cancer cells.
  • Interaction with Receptors : The presence of the methylamino group allows for potential interaction with neurotransmitter receptors, which could contribute to its pharmacological effects .

Study on Antitumor Efficacy

A notable study investigated the antitumor efficacy of similar compounds in L1210 leukemia cells. The results demonstrated that these compounds could inhibit cell proliferation significantly, with an IC50 value indicating effective concentration levels .

CompoundIC50 (µM)Cell Line
Compound A5.0L1210
Compound B10.0L1210
2-(Methylamino)ethyl 2-cyanoacetate; hydrochloride7.5L1210

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of derivatives related to this compound. For example, a study found that certain cyanoacetic derivatives displayed significant antifungal activity against various pathogens .

MicroorganismMinimum Inhibitory Concentration (MIC)
Candida albicans32 µg/mL
Staphylococcus aureus16 µg/mL

Q & A

Q. What are the optimal synthetic routes for 2-(methylamino)ethyl 2-cyanoacetate hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a two-step process:

Esterification : React 2-cyanoacetic acid with 2-(methylamino)ethanol in the presence of a coupling agent (e.g., DCC or EDC) under anhydrous conditions.

Salt Formation : Treat the resulting ester with hydrochloric acid to form the hydrochloride salt.
Key factors affecting yield include:

  • Temperature : Maintaining 0–5°C during esterification minimizes side reactions (e.g., hydrolysis of the cyano group) .
  • Solvent Choice : Use polar aprotic solvents (e.g., THF or DCM) to enhance reactivity .
  • Purification : Recrystallization from ethanol/diethyl ether improves purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR confirm the ester linkage (δ ~4.2 ppm for the ethyl group) and cyano group (δ ~120 ppm in 13C^13C) .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 210 nm to assess purity (>98%) .
  • Mass Spectrometry : ESI-MS should show [M+H]+^+ at m/z 201.1 (free base) and [M+Cl]^- at m/z 237.5 (hydrochloride) .

Q. What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:

  • Moisture Sensitivity : The hydrochloride salt is hygroscopic; store under argon at −20°C in a desiccator .
  • Thermal Stability : Decomposition occurs above 80°C; avoid prolonged heating during synthesis .
  • pH Sensitivity : Stable in acidic conditions (pH 2–4) but hydrolyzes in basic media (pH >8) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for one-pot vs. multi-step syntheses?

Methodological Answer: Discrepancies arise from competing side reactions (e.g., cyano group hydrolysis or incomplete salt formation). To address this:

  • Kinetic Monitoring : Use in-situ FTIR to track cyanoacetate ester formation (C≡N stretch at ~2250 cm1^{-1}) .
  • Optimized Work-Up : Employ liquid-liquid extraction (ethyl acetate/water) to remove unreacted starting materials .
  • Yield Comparison : Multi-step synthesis often achieves higher purity (90–95%) versus one-pot methods (70–85%) due to intermediate purification .

Q. What advanced analytical techniques are suitable for probing its reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Model the electronic effects of the cyano group on the α-carbon’s electrophilicity .
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to study rate-determining steps in SN2 reactions .
  • X-ray Crystallography : Resolve crystal structures of reaction intermediates (e.g., tetrahedral intermediates) to confirm mechanistic pathways .

Q. How can researchers mitigate challenges in scaling up synthesis while maintaining reproducibility?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement inline pH and temperature monitoring to ensure consistent reaction conditions .
  • Design of Experiments (DoE) : Use factorial design to optimize molar ratios (e.g., 1:1.2 cyanoacetic acid:2-(methylamino)ethanol) and solvent volumes .
  • Quality Control : Validate batches using LC-MS and 1H^1H-NMR to detect trace impurities (e.g., unreacted cyanoacetic acid at δ ~3.3 ppm) .

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